molecular formula C14H13NO3 B6415400 2-(4-Ethoxycarbonylphenyl)-4-hydroxypyridine CAS No. 1261914-00-4

2-(4-Ethoxycarbonylphenyl)-4-hydroxypyridine

Cat. No.: B6415400
CAS No.: 1261914-00-4
M. Wt: 243.26 g/mol
InChI Key: VIQKXZBFXCZZJU-UHFFFAOYSA-N
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Description

2-(4-Ethoxycarbonylphenyl)-4-hydroxypyridine is a heterocyclic compound that features a pyridine ring substituted with a 4-hydroxy group and a 4-ethoxycarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethoxycarbonylphenyl)-4-hydroxypyridine typically involves the reaction of 4-ethoxycarbonylbenzaldehyde with 4-hydroxypyridine under basic conditions. The reaction proceeds through a condensation mechanism, followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a suitable solvent like ethanol or methanol.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The purification of the product is typically achieved through recrystallization or chromatographic techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxyl group is converted to a carbonyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can also be reduced, particularly the ethoxycarbonyl group, to yield the corresponding alcohol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions. For example, the hydroxyl group can be replaced with a halogen using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of a base.

Major Products Formed:

    Oxidation: 2-(4-Ethoxycarbonylphenyl)-4-pyridone.

    Reduction: this compound alcohol.

    Substitution: 2-(4-Ethoxycarbonylphenyl)-4-chloropyridine.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its use as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(4-Ethoxycarbonylphenyl)-4-hydroxypyridine exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate. The pathways involved often include the inhibition of key signaling molecules, leading to the desired therapeutic effects.

Comparison with Similar Compounds

  • 2-(4-Methoxycarbonylphenyl)-4-hydroxypyridine
  • 2-(4-Acetoxyphenyl)-4-hydroxypyridine
  • 2-(4-Bromophenyl)-4-hydroxypyridine

Comparison: 2-(4-Ethoxycarbonylphenyl)-4-hydroxypyridine is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and stability, making it suitable for specific applications where other compounds may not perform as well.

Properties

IUPAC Name

ethyl 4-(4-oxo-1H-pyridin-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-5-3-10(4-6-11)13-9-12(16)7-8-15-13/h3-9H,2H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQKXZBFXCZZJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40692706
Record name Ethyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-00-4
Record name Benzoic acid, 4-(4-hydroxy-2-pyridinyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261914-00-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-(4-oxo-1,4-dihydropyridin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40692706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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